3-Chloro-1,1,1,2,2-Pentafluoropropane

Vue d'ensemble

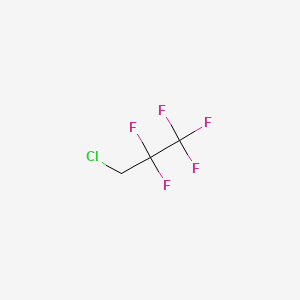

Description

3-Chloro-1,1,1,2,2-Pentafluoropropane is a chemical compound with the molecular formula C3H2ClF5. It is a colorless liquid known for its use in various industrial applications, particularly as a blowing agent in the production of polyurethane foam insulation . This compound is also recognized for its low global warming potential (GWP) and ozone depletion potential (ODP), making it an environmentally friendly alternative to other similar compounds.

Méthodes De Préparation

The synthesis of 3-Chloro-1,1,1,2,2-Pentafluoropropane typically involves the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF) in the presence of a vapor phase catalyst . This method is commonly used in industrial settings due to its efficiency and scalability. The reaction conditions often require careful control of temperature and pressure to ensure optimal yield and purity of the final product .

Analyse Des Réactions Chimiques

3-Chloro-1,1,1,2,2-Pentafluoropropane undergoes various chemical reactions, including substitution and dehydrohalogenation. In substitution reactions, the chlorine atom can be replaced by other halogens or functional groups under appropriate conditions. Common reagents for these reactions include halogenating agents and bases . Dehydrohalogenation reactions involve the removal of hydrogen chloride (HCl) to form unsaturated compounds, such as alkenes . These reactions typically require the presence of strong bases and elevated temperatures .

Applications De Recherche Scientifique

Scientific Research Applications

1. Fluorinated Compound Synthesis

3-Chloro-1,1,1,2,2-pentafluoropropane is utilized as a precursor in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals. For example:

- It can be used to synthesize perfluorinated surfactants that exhibit low surface tension and high thermal stability .

2. Catalytic Reactions

Research has demonstrated that this compound can be activated in catalytic processes to produce other valuable chemicals:

- In studies involving mesoporous aluminum fluoride catalysts, it was transformed into tetrafluoropropenes under specific conditions . This transformation is notable for its efficiency and selectivity in producing environmentally friendly alternatives to traditional refrigerants.

3. Environmental Impact Studies

The compound's potential as an alternative to ozone-depleting substances has led to investigations into its environmental behavior:

- Studies have shown that it can undergo degradation in atmospheric conditions, making it a candidate for further research on its long-term environmental impact .

Industrial Applications

1. Refrigerants

Due to its low global warming potential compared to traditional refrigerants like CFCs and HCFCs, this compound is being explored as a refrigerant in HVAC systems. Its properties make it suitable for:

- Use in residential and commercial refrigeration systems.

- Replacement of more harmful substances in existing systems.

2. Polymer Production

The compound serves as a building block for synthesizing fluoropolymers used in coatings and insulation materials. These fluoropolymers are characterized by:

- High thermal stability.

- Chemical resistance.

This makes them ideal for applications in electronics and automotive industries .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Chloro-1,1,1,2,2-Pentafluoropropane is not well understood. it is believed to work by reducing the thermal conductivity of polyurethane foam insulation, thereby improving its insulating properties. There is limited research on the biochemical and physiological effects of this compound, but studies have shown that it is not toxic to humans or animals at low concentrations.

Comparaison Avec Des Composés Similaires

3-Chloro-1,1,1,2,2-Pentafluoropropane can be compared to other similar compounds, such as 1,1,1,2,2-Pentafluoropropane and 1-Chloro-1,1,3,3,3-Pentafluoropropane . These compounds share similar chemical structures and properties but differ in their specific applications and environmental impacts. For example, 1,1,1,2,2-Pentafluoropropane is primarily used as a refrigerant, while 1-Chloro-1,1,3,3,3-Pentafluoropropane is used in various industrial processes . The unique combination of low GWP and ODP makes this compound particularly valuable for environmentally conscious applications.

Activité Biologique

3-Chloro-1,1,1,2,2-pentafluoropropane (HCFC-235cb) is a halogenated hydrocarbon with the chemical formula C3H2ClF5. This compound has garnered attention due to its unique structure and potential applications in various fields including environmental science and toxicology. This article explores the biological activity of HCFC-235cb, focusing on its cytotoxic effects, metabolic pathways, and implications for human health.

Chemical Structure and Properties

The molecular structure of this compound includes five fluorine atoms and one chlorine atom attached to a propane backbone. This configuration imparts distinct physical and chemical properties that influence its biological interactions. The electronegativity of the fluorine atoms can affect the compound's reactivity and binding affinity to biological targets.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects in various cell lines. Studies have shown that exposure to this compound can lead to decreased cell viability and mitochondrial dysfunction. For instance, investigations into related compounds suggest that they may disrupt mitochondrial function in rat hepatocytes, leading to significant cytotoxicity .

The mechanism of action for HCFC-235cb involves its interaction with cellular components. The chlorine atom can participate in nucleophilic substitution reactions, potentially altering the compound's chemical behavior and enhancing its biological activity. Additionally, the presence of fluorine atoms may influence enzyme interactions and receptor binding .

Metabolic Pathways

Understanding the metabolic pathways of HCFC-235cb is crucial for assessing its safety profile. Research indicates that biotransformation processes can yield toxic metabolites. These metabolites may exhibit significant toxicity, necessitating careful evaluation of exposure risks associated with industrial applications and consumer products .

Toxicological Studies

A comprehensive review of toxicological data reveals that HCFC-235cb is classified as a substance of very high concern under EU REACH regulations due to its potential bioaccumulation and endocrine-disrupting properties .

Case Studies

Several case studies have been conducted to evaluate the effects of HCFC-235cb on human health and the environment:

- Study 1 : A study on the exposure effects in laboratory animals indicated that chronic exposure could lead to reproductive toxicity and developmental issues.

- Study 2 : Investigations into occupational exposure among workers handling HCFC compounds revealed increased incidences of respiratory issues and skin irritation.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C3H2ClF5 |

| Molecular Weight | 188.49 g/mol |

| Toxicological Classification | Very Persistent and Very Bioaccumulative (vPvB) |

| Potential Health Effects | Cytotoxicity, Endocrine disruption |

Propriétés

IUPAC Name |

3-chloro-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRPJEPJFXGYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073905 | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-02-6 | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.